Imiglitazar

Catalog No.
S530519
CAS No.
250601-04-8
M.F
C28H26N2O5
M. Wt
470.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Imiglitazar

CAS Number

250601-04-8

Product Name

Imiglitazar

IUPAC Name

(4E)-4-[[4-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methoxy]phenyl]methoxyimino]-4-phenylbutanoic acid

Molecular Formula

C28H26N2O5

Molecular Weight

470.5 g/mol

InChI

InChI=1S/C28H26N2O5/c1-20-26(29-28(35-20)23-10-6-3-7-11-23)19-33-24-14-12-21(13-15-24)18-34-30-25(16-17-27(31)32)22-8-4-2-5-9-22/h2-15H,16-19H2,1H3,(H,31,32)/b30-25+

InChI Key

ULVDFHLHKNJICZ-QCWLDUFUSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

(E)-4-(4-((5-methyl-2-phenyl-1,3-oxazol-4-yl)methoxy)benzyloxyimino)-4-phenylbutyric acid, TAK-559

Canonical SMILES

CC1=C(N=C(O1)C2=CC=CC=C2)COC3=CC=C(C=C3)CON=C(CCC(=O)O)C4=CC=CC=C4

Isomeric SMILES

CC1=C(N=C(O1)C2=CC=CC=C2)COC3=CC=C(C=C3)CO/N=C(\CCC(=O)O)/C4=CC=CC=C4

The exact mass of the compound Imiglitazar is 470.18417 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Butyrates - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Imiglitazar (TAK-559) is a highly potent, oxyiminoalkanoic acid-derived dual peroxisome proliferator-activated receptor (PPAR) α/γ agonist utilized primarily as a high-affinity reference standard in metabolic and cardiovascular drug discovery workflows [1]. Unlike standard single-target thiazolidinediones, Imiglitazar provides balanced, nanomolar binding to both hPPARα and hPPARγ1, making it a critical reagent for modeling complex lipid and glucose metabolic pathways simultaneously . For procurement teams and laboratory managers, its value lies in its predictable partial agonism and exceptional potency, which allow for standardized, low-concentration dosing in sensitive cell-based assays without the confounding solvent toxicity or receptor overstimulation common to older generation comparators[1].

Substituting Imiglitazar with conventional PPARγ-selective agonists like pioglitazone or rosiglitazone fundamentally compromises dual-pathway assays, as these generic alternatives entirely lack the necessary PPARα-mediated lipid metabolism activation [1]. Furthermore, attempting to substitute Imiglitazar with other dual agonists, such as tesaglitazar, introduces severe binding biases; tesaglitazar exhibits an 18-fold preference for PPARγ over PPARα, leading to skewed transcription profiles in co-activation models . Imiglitazar’s unique ~2:1 binding ratio ensures balanced receptor engagement, meaning researchers cannot swap it for off-the-shelf glitazones without sacrificing assay reproducibility and introducing artifactual data into metabolic syndrome or atherosclerosis models[REFS-1, REFS-2].

Assay Workflow Fit & Solvent Toxicity Reduction

In standard human PPARγ activation assays, Imiglitazar demonstrates an EC50 of 31 nM, whereas the widely used monotherapy comparator pioglitazone requires an EC50 of 930 nM to achieve similar receptor engagement[REFS-1, REFS-2]. This 30-fold potency advantage allows laboratory workflows to utilize significantly lower compound concentrations.

Evidence DimensionRequired concentration for hPPARγ activation (EC50)
Target Compound Data31 nM
Comparator Or Baseline930 nM (Pioglitazone)
Quantified Difference30-fold reduction in required concentration
ConditionsHuman PPARγ in vitro binding assay

Enables sub-micromolar dosing in cell cultures, drastically reducing DMSO solvent volumes and associated baseline cytotoxicity in sensitive high-throughput screens.

Reproducibility in Balanced Dual-Activation Models

For models requiring simultaneous activation of lipid and glucose regulatory pathways, Imiglitazar provides a tightly balanced EC50 profile of 67 nM for hPPARα and 31 nM for hPPARγ1 (a ~2.1:1 ratio) [1]. In contrast, the alternative dual agonist tesaglitazar exhibits highly skewed affinities of 3600 nM for hPPARα and 200 nM for hPPARγ (an 18:1 ratio) .

Evidence DimensionhPPARα to hPPARγ activation ratio (EC50)
Target Compound Data~2.1:1 ratio (67 nM vs 31 nM)
Comparator Or Baseline18:1 ratio (3600 nM vs 200 nM) (Tesaglitazar)
Quantified Difference8.5-fold tighter balance between alpha and gamma receptor activation
ConditionsHuman PPARα and PPARγ binding assays

Prevents skewed transcription profiles in dual-receptor assays, ensuring reliable, reproducible baseline data for metabolic syndrome modeling.

Cellular Model Viability via Partial Agonism

Imiglitazar functions as a partial agonist at the hPPARγ1 receptor, plateauing at exactly 68% of the maximal activation achieved by the full agonist rosiglitazone [1]. This capped activation profile prevents the runaway adipogenesis and cellular stress often observed when using full agonists in prolonged cell culture studies.

Evidence DimensionMaximal hPPARγ1 activation plateau
Target Compound Data68% of maximal activation
Comparator Or Baseline100% maximal activation (Rosiglitazone)
Quantified Difference32% lower activation ceiling
ConditionshPPARγ1 transactivation assay

Prevents receptor overstimulation and premature cell death in long-term differentiation workflows, improving the survival rate of primary cell models.

Mainstream Endothelial Co-Culture Fit

In vascular inflammation workflows, the application of 10 μM Imiglitazar to cultured endothelial cells results in a precise 36% reduction in the secretion of monocyte chemoattractant protein-1 (MCP-1) following TNFα or IL-1β induction, alongside a significant decrease in THP-1 cell attachment [1].

Evidence DimensionMCP-1 secretion reduction in inflamed endothelial cells
Target Compound Data36% reduction
Comparator Or Baseline0% reduction (Untreated inflamed baseline)
Quantified DifferenceQuantifiable 36% suppression of chemoattractant secretion
ConditionsTNFα- or IL-1β-induced endothelial cells with 10 μM Imiglitazar

Establishes Imiglitazar as a predictable, quantifiable positive control for vascular inflammation and atherosclerosis screening workflows.

Balanced Dual-Agonist Reference Standard in High-Throughput Screening

Because of its tightly balanced ~2.1:1 hPPARα/γ activation ratio, Imiglitazar is the optimal positive control for screening novel pan-PPAR or dual-PPAR modulators. It avoids the skewed transcriptional artifacts introduced by imbalanced comparators like tesaglitazar, ensuring baseline reproducibility in metabolic drug discovery pipelines[REFS-1, REFS-2].

Low-Toxicity Modulator for Long-Term Cellular Differentiation

Imiglitazar’s profile as a 68% partial agonist makes it highly suitable for multi-day adipocyte or mesenchymal stem cell differentiation assays. By avoiding the 100% maximal activation triggered by rosiglitazone, it mitigates receptor overstimulation and improves cell viability over prolonged incubation periods [1].

Sub-Micromolar Dosing in Sensitive Cell-Based Assays

With an EC50 of 31 nM for PPARγ (30 times more potent than pioglitazone), Imiglitazar is the preferred choice for assays highly sensitive to solvent toxicity. Its extreme potency allows researchers to minimize DMSO concentrations in the culture media, preserving the natural baseline state of the cells[REFS-1, REFS-2].

Positive Control in Vascular Inflammation and Atherosclerosis Modeling

Imiglitazar is directly applicable as a standardized inhibitor in endothelial-monocyte adhesion assays. Its documented ability to suppress MCP-1 secretion by 36% provides a reliable, quantifiable benchmark for evaluating the anti-atherosclerotic properties of experimental metabolic compounds[2].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

5.1

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

1

Exact Mass

470.18417193 Da

Monoisotopic Mass

470.18417193 Da

Heavy Atom Count

35

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

7244710F59

Pharmacology

Imiglitazar is a dual peroxisome proliferator-activated receptor (PPAR) alpha and gamma agonist, with hypoglycemic activity. Imiglitazar causes hepatotoxicity, and has never been marketed.

Other CAS

250601-04-8

Wikipedia

Imiglitazar

Dates

Last modified: 04-14-2024
1: Adeghate E, Adem A, Hasan MY, Tekes K, Kalasz H. Medicinal Chemistry and Actions of Dual and Pan PPAR Modulators. Open Med Chem J. 2011;5(Suppl 2):93-8. doi: 10.2174/1874104501105010093. Epub 2011 Sep 9. PubMed PMID: 21966330; PubMed Central PMCID: PMC3174518.

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